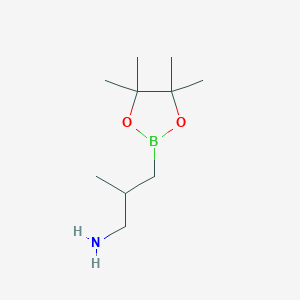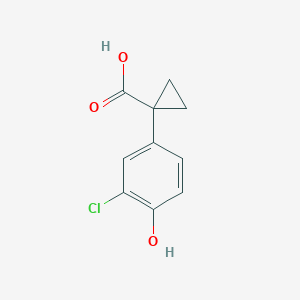
1-(3-Chloro-4-hydroxyphenyl)cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-hydroxyphenyl)cyclopropanecarboxylic acid is an organic compound with a unique structure that combines a cyclopropane ring with a phenolic group substituted with a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-hydroxyphenyl)cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve the hydrolysis of cyclopropyl cyanide or the heating of cyclopropanedicarboxylic acid . These methods are scalable and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloro-4-hydroxyphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(3-Chloro-4-hydroxyphenyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-4-hydroxyphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions, while the cyclopropane ring provides structural rigidity. These features enable the compound to modulate various biological pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarboxylic acid: A simpler analog without the phenolic and chlorine substituents.
1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid: Similar structure but lacks the chlorine atom.
1-(4-Bromophenyl)cyclopropanecarboxylic acid: Contains a bromine atom instead of chlorine.
Uniqueness
1-(3-Chloro-4-hydroxyphenyl)cyclopropanecarboxylic acid is unique due to the presence of both a chlorine atom and a hydroxyl group on the phenyl ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
945244-31-5 |
|---|---|
Formule moléculaire |
C10H9ClO3 |
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
1-(3-chloro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9ClO3/c11-7-5-6(1-2-8(7)12)10(3-4-10)9(13)14/h1-2,5,12H,3-4H2,(H,13,14) |
Clé InChI |
YAGVSCARZZXXKU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC(=C(C=C2)O)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



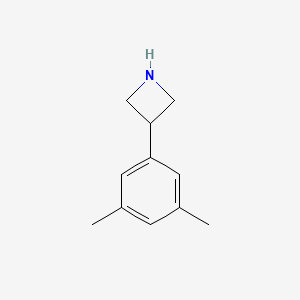
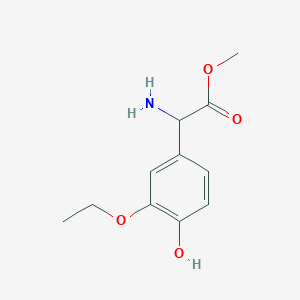

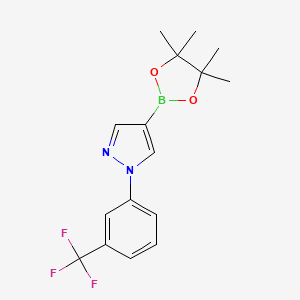

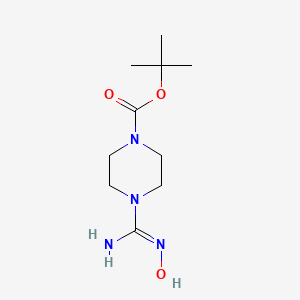

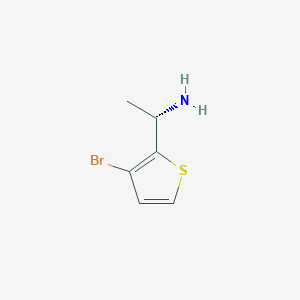
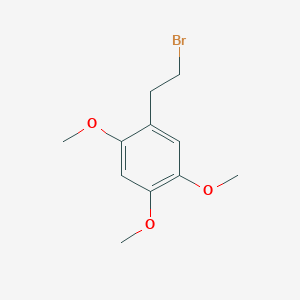
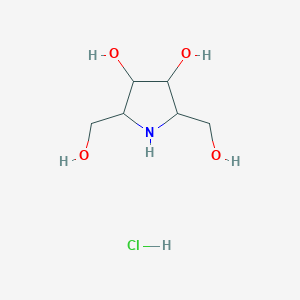
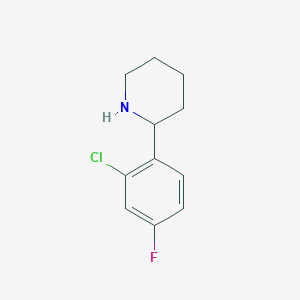
![4-[3-(Trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B13611052.png)
